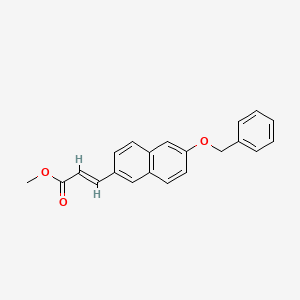

![molecular formula C9H17NO4S B2796266 1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide CAS No. 2248330-13-2](/img/structure/B2796266.png)

1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

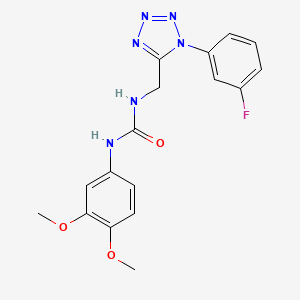

1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide is a chemical compound with the CAS Number: 2248330-13-2 . It has a molecular weight of 235.3 and is typically in liquid form .

Molecular Structure Analysis

The InChI code for 1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide is 1S/C9H17NO4S/c10-15(11,12)7-8-1-2-9(14-8)3-5-13-6-4-9/h8H,1-7H2,(H2,10,11,12) .Applications De Recherche Scientifique

Synthesis and Chemical Intermediates

1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide and its derivatives are noteworthy for their role as bifunctional synthetic intermediates. For instance, 1,4-Dioxaspiro[4.5]decan-8-one, a related compound, demonstrates significant utility in synthesizing a wide range of organic chemicals. This compound was efficiently synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, with acetic acid used as a catalyst. The optimized synthesis conditions improved the chromatographic yield to 80% from 65% and reduced reaction time significantly, highlighting its efficiency in chemical synthesis (Zhang Feng-bao, 2006).

Spirocyclization and Stereoselectivity

The synthesis of 1,6-dioxaspiro[4.5]decanes from β-phenylsulfonyl dihydrofurans and γ-lactones has been explored, showcasing the potential of these compounds in spirocyclization reactions with high stereoselectivity. This process is instrumental in creating functionalized dioxaspiro[4,5]decanes, which could serve as valuable intermediates in medicinal chemistry and materials science (J. Carretero, N. Diaz, J. Rojo, 1994).

Organocatalytic Enantioselective Synthesis

Research has also delved into the organocatalytic enantioselective synthesis of bicyclic β-lactones via nucleophile-catalyzed aldol-lactonization (NCAL), using dioxaspiro compounds as intermediates. This methodology underscores the versatility of dioxaspiro[4.5]decanes in synthesizing enantioselective compounds, which are crucial in developing pharmaceuticals with high specificity and efficacy (Henry H Nguyen et al., 2012).

Antimicrobial and Antitubercular Applications

Further research into the antimicrobial and antitubercular potential of dioxaspiro[4.5]decanes and related structures is evident. For example, compounds containing the dioxaspiro[4.5]decan structure have been evaluated for their antimicrobial activities, indicating the broader biological applications of these chemical structures. This opens avenues for the development of new antimicrobial agents based on the dioxaspiro[4.5]decan scaffold (M. Natarajan et al., 2021).

Safety and Hazards

The safety information available indicates that 1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1,8-dioxaspiro[4.5]decan-2-ylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c10-15(11,12)7-8-1-2-9(14-8)3-5-13-6-4-9/h8H,1-7H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAWXJODGXDREZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCOCC2)OC1CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

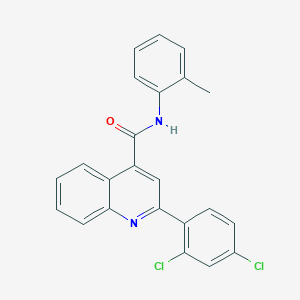

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2796183.png)

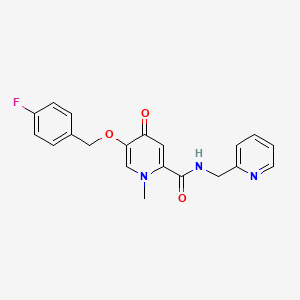

![3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2796185.png)

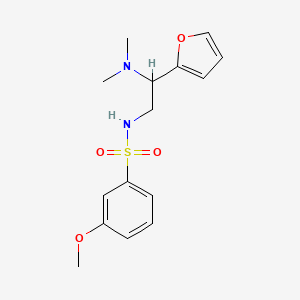

![4-Amino-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester](/img/structure/B2796191.png)

![5-Fluoro-2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2796194.png)

![2-[4-(2-Chlorophenyl)phenyl]propanoic acid](/img/structure/B2796198.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2796200.png)

![ethyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2796203.png)